molecular formula C20H20N2O3S2 B12526229 N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide CAS No. 864685-28-9

N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide

Cat. No.: B12526229
CAS No.: 864685-28-9
M. Wt: 400.5 g/mol
InChI Key: NVCMXIXPZUZJMN-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide: is a complex organic compound that features a pyridine ring substituted with a thiophene derivative and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide is unique due to its combination of a pyridine ring, a thiophene derivative, and a carboxamide group. This unique structure imparts specific chemical and physical properties that make it suitable for a wide range of applications, from drug development to materials science .

Properties

CAS No.

864685-28-9

Molecular Formula

C20H20N2O3S2

Molecular Weight

400.5 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-6-(5-phenylsulfanylthiophen-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C20H20N2O3S2/c1-24-18(25-2)13-22-20(23)14-8-9-16(21-12-14)17-10-11-19(27-17)26-15-6-4-3-5-7-15/h3-12,18H,13H2,1-2H3,(H,22,23)

InChI Key

NVCMXIXPZUZJMN-UHFFFAOYSA-N

Canonical SMILES

COC(CNC(=O)C1=CN=C(C=C1)C2=CC=C(S2)SC3=CC=CC=C3)OC

Origin of Product

United States

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